molecular formula C18H22N4O3 B043058 ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate CAS No. 212322-56-0

ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

Cat. No. B043058
M. Wt: 342.4 g/mol
InChI Key: PCPATNZTKBOKOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate involves a multistep synthesis route starting from 4-(methylamino)-3-nitrobenzoic acid. The process includes various chemical transformations leading to the target compound, which is then characterized by IR, 1H NMR, and single crystal X-ray crystallography (L.-Z. Liu et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through single-crystal X-ray crystallography, providing detailed insights into its molecular geometry, bond lengths, and angles. This structural characterization is crucial for understanding the compound's reactivity and interaction with biological targets (L.-Z. Liu et al., 2019).

Chemical Reactions and Properties

This compound participates in various chemical reactions due to its reactive sites, such as the amino and methylamino groups. For instance, it can undergo substitution reactions with mono- and difunctional nucleophiles, leading to the formation of various heterocyclic derivatives and displaying its versatility in organic synthesis (V. Sokolov & A. Aksinenko, 2010).

Physical Properties Analysis

The physical properties of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, such as melting point, solubility, and crystalline structure, are determined through various analytical techniques, including X-ray crystallography. These properties are essential for the compound's handling and application in further chemical reactions and formulations (L.-Z. Liu et al., 2019).

Chemical Properties Analysis

The chemical properties, including the compound's reactivity, stability, and interaction with other chemical entities, are influenced by its functional groups and molecular structure. Studies involving reactions with nucleophiles and other reagents highlight its chemical behavior and potential for generating a wide range of derivatives, showcasing its importance in synthetic chemistry (V. Sokolov & A. Aksinenko, 2010).

Scientific Research Applications

Biomarkers for Tobacco and Cancer Research

The study of human urinary carcinogen metabolites offers a practical approach for gaining insights into tobacco use and cancer. Biomarkers derived from carcinogens specific to tobacco products, such as NNAL and NNAL-Gluc, have proven exceptionally useful due to their sensitivity and specificity, especially in studies on environmental tobacco smoke (ETS) exposure. These biomarkers are critical for future research on tobacco and human cancer, highlighting the importance of understanding carcinogen metabolism in humans (Hecht, 2002).

Biodegradation and Environmental Fate

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively reviewed, identifying microorganisms capable of degrading ETBE aerobically as a carbon and energy source or via cometabolism. This research highlights the potential environmental impact and biodegradation pathways of similar chemical compounds, suggesting areas for further study in environmental science and bioremediation (Thornton et al., 2020).

Chemical Synthesis and Coordination Chemistry

Research on the chemistry and properties of benzimidazole and benzthiazole derivatives, including their complex compounds, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, provides a foundation for investigating analogous compounds. Such studies can guide the synthesis of new materials and the exploration of their applications in various fields, including materials science and pharmaceuticals (Boča et al., 2011).

Pharmaceutical Applications and Drug Development

The exploration of novel central nervous system (CNS) acting drugs highlights the importance of identifying functional chemical groups for synthesizing compounds with potential CNS activity. This approach is crucial for developing new therapeutic agents, especially for treating CNS disorders, and underscores the potential pharmaceutical applications of complex organic compounds (Saganuwan, 2017).

Safety And Hazards

The compound should be stored at a temperature between 0-10°C . It is heat sensitive . Specific safety and hazard information is not available in the sources.

properties

IUPAC Name

ethyl 3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-3-25-17(23)9-11-22(16-6-4-5-10-21-16)18(24)13-7-8-15(20-2)14(19)12-13/h4-8,10,12,20H,3,9,11,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPATNZTKBOKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475140
Record name Ethyl N-[3-amino-4-(methylamino)benzoyl]-N-pyridin-2-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

CAS RN

212322-56-0
Record name N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212322-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-[3-amino-4-(methylamino)benzoyl]-N-pyridin-2-yl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alaninethylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.672
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzoylamino]propanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAD4CR2WM6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The process disclosed in WO 98/37075 also involves the reduction of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (herein after referred as “nitro compound”) using Pd—C in a mixture of dichloromethane and methanol under hydrogen pressure to provide ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (herein after referred as “diamine compound”).
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